molecular formula C10H9FO2 B6285296 (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid CAS No. 913699-82-8

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid

Cat. No. B6285296
CAS RN: 913699-82-8
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, also known as 4-fluoro-3-methyl-2-propenoic acid, is a synthetic organic compound with a wide range of applications and potential uses. It is a monocarboxylic acid with a molecular formula of C7H6FO2 and a molar mass of 146.11 g/mol. It is a colorless and odorless compound that is soluble in water and other polar solvents. This compound has been studied extensively for its potential uses in various scientific fields, such as medicinal chemistry and biochemistry.

Scientific Research Applications

Photoalignment in Liquid Crystals

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid derivatives, particularly those containing fluorinated phenols and thiophene moieties, have been explored for their ability to promote photoalignment in nematic liquid crystals. These compounds are crucial for creating alignment layers in liquid crystal displays (LCDs), where the orientation and stability of the liquid crystal molecules are influenced by the fluoro-substituents and the thiophene position in the molecular structure (Hegde et al., 2013).

Crystallography and Molecular Structure Analysis

The compound's structural characteristics, including its crystallography and intermolecular interactions, have been investigated using X-ray crystallography, spectroscopy, and quantum chemical calculations. This research provides insights into the molecular geometry and the nature of intramolecular and intermolecular interactions, essential for understanding its chemical behavior (Venkatesan et al., 2016).

Synthesis and Electronic Properties

Research has been conducted on the synthesis of related prop-2-enoic acid derivatives, analyzing their structure through various spectroscopic methods and studying their electronic properties. These studies contribute to understanding the compound's reactivity and potential applications in various fields, such as materials science (Kotteswaran et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the introduction of the fluoro and methyl groups, as well as the formation of the double bond in the propenoic acid moiety.", "Starting Materials": ["4-fluoro-3-methylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate"], "Reaction": ["Step 1: Condensation of 4-fluoro-3-methylbenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form (2E)-4-fluoro-3-methyl-1-(2-oxopropylidene)indolin-2-one", "Step 2: Hydrolysis of the intermediate with hydrochloric acid to form (2E)-4-fluoro-3-methyl-2-oxobutanoic acid", "Step 3: Decarboxylation of the intermediate with sodium hydroxide to form (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid", "Step 4: Purification of the final product by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with ethyl acetate"] }

CAS RN

913699-82-8

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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